Cas no 348086-69-1 (Benzeneacetic acid,4-(2-pyridinyl)-, methyl ester)

Benzeneacetic acid, 4-(2-pyridinyl)-, methyl ester is a synthetic organic compound featuring a benzeneacetic acid core substituted with a 2-pyridinyl group at the para position and esterified with methanol. This structure imparts versatility in chemical synthesis, particularly in pharmaceutical and agrochemical applications, where it may serve as an intermediate or building block. The pyridine moiety enhances coordination properties, making it useful in metal-catalyzed reactions. The methyl ester group improves solubility and reactivity in organic solvents, facilitating further derivatization. Its well-defined molecular architecture ensures consistent performance in research and industrial processes, offering a balance of stability and functional group compatibility.
Benzeneacetic acid,4-(2-pyridinyl)-, methyl ester structure
348086-69-1 structure
Product Name:Benzeneacetic acid,4-(2-pyridinyl)-, methyl ester
CAS No:348086-69-1
MF:C14H13NO2
MW:227.258523702621
CID:302729
PubChem ID:12094242
Update Time:2025-08-04

Benzeneacetic acid,4-(2-pyridinyl)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,4-(2-pyridinyl)-, methyl ester
    • METHYL 2-(4-(PYRIDIN-2-YL)PHENYL) ACETATE
    • [4-(2-Pyridinyl)phenyl]acetic acid methyl ester
    • Methyl[4-(2-pyridinyl)phenyl]acetate
    • NZYZPIFLGYZYJD-UHFFFAOYSA-N
    • SCHEMBL12869882
    • Methyl [4-(2-pyridyl)phenyl]acetate
    • methyl 2-(4-pyridin-2-ylphenyl)acetate
    • 348086-69-1
    • MFCD09037923
    • methyl 2-(4-(pyridin-2-yl)phenyl)acetate
    • Methyl [4-(2-pyridinyl)phenyl]acetate
    • Inchi: 1S/C14H13NO2/c1-17-14(16)10-11-5-7-12(8-6-11)13-4-2-3-9-15-13/h2-9H,10H2,1H3
    • InChI Key: NZYZPIFLGYZYJD-UHFFFAOYSA-N
    • SMILES: O(C)C(CC1C=CC(C2C=CC=CN=2)=CC=1)=O

Computed Properties

  • Exact Mass: 227.09500
  • Monoisotopic Mass: 227.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • PSA: 39.19000
  • LogP: 2.46410

Benzeneacetic acid,4-(2-pyridinyl)-, methyl ester Pricemore >>

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Benzeneacetic acid,4-(2-pyridinyl)-, methyl ester Related Literature

Additional information on Benzeneacetic acid,4-(2-pyridinyl)-, methyl ester

Research Briefing on Benzeneacetic acid,4-(2-pyridinyl)-, methyl ester (CAS: 348086-69-1): Recent Advances and Applications

Benzeneacetic acid,4-(2-pyridinyl)-, methyl ester (CAS: 348086-69-1) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its pyridine and benzeneacetic acid moieties, has been the subject of recent studies due to its potential applications in drug development and medicinal chemistry. The esterification of the benzeneacetic acid group enhances its bioavailability, making it a promising candidate for further pharmacological evaluation.

Recent studies have focused on the synthesis and characterization of Benzeneacetic acid,4-(2-pyridinyl)-, methyl ester, with particular attention to its role as an intermediate in the production of more complex bioactive molecules. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structural integrity and purity of the compound. These efforts are crucial for ensuring the reproducibility of studies involving this compound.

One of the key findings from recent research is the compound's potential as a building block for the development of novel kinase inhibitors. Kinases play a critical role in various cellular processes, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. Preliminary in vitro studies suggest that derivatives of Benzeneacetic acid,4-(2-pyridinyl)-, methyl ester exhibit moderate inhibitory activity against specific kinase targets, warranting further investigation.

In addition to its pharmacological potential, the compound has also been explored for its utility in chemical biology. Its unique structure allows for facile modification, enabling researchers to create a library of analogs for structure-activity relationship (SAR) studies. Such studies are instrumental in optimizing the compound's efficacy and selectivity for specific biological targets.

Despite these promising developments, challenges remain in the large-scale synthesis and application of Benzeneacetic acid,4-(2-pyridinyl)-, methyl ester. Issues such as yield optimization and the development of environmentally friendly synthetic routes are areas of active research. Recent advancements in green chemistry have provided new methodologies that could address these challenges, paving the way for more sustainable production processes.

In conclusion, Benzeneacetic acid,4-(2-pyridinyl)-, methyl ester (CAS: 348086-69-1) represents a versatile and valuable compound in the realm of chemical biology and pharmaceutical research. Its potential as a kinase inhibitor precursor and its utility in SAR studies highlight its importance in drug discovery. Future research should focus on overcoming synthetic challenges and further elucidating its biological activities to fully realize its therapeutic potential.

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